molecular formula C20H27ClN4O B2730688 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1090017-90-5

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B2730688
CAS No.: 1090017-90-5
M. Wt: 374.91
InChI Key: RSQQZJYYAGWKSK-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The presence of the piperazine ring in its structure contributes to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to therapeutic effects such as inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide is unique due to the presence of the cyanocycloheptyl group, which imparts distinct pharmacological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and research.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O/c21-17-6-5-7-18(14-17)25-12-10-24(11-13-25)15-19(26)23-20(16-22)8-3-1-2-4-9-20/h5-7,14H,1-4,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQZJYYAGWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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